molecular formula C14H15NO B1357540 1-[4-(3-Methylphenoxy)phenyl]methanamine CAS No. 864263-07-0

1-[4-(3-Methylphenoxy)phenyl]methanamine

Cat. No.: B1357540
CAS No.: 864263-07-0
M. Wt: 213.27 g/mol
InChI Key: LCTHKXNDILXRIZ-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerged from the broader historical trajectory of aromatic amine research that began in the mid-20th century. The compound was first synthesized as part of systematic investigations into phenoxy-substituted benzylamines, which gained prominence following the discovery that structural modifications to aromatic amines could significantly alter their biological and chemical properties. The synthetic methodology for this compound was established through the application of lithium aluminum hydride reduction techniques, building upon decades of research into selective reduction methods for aromatic nitriles. Early synthetic efforts focused on developing efficient pathways that could accommodate the sensitive phenoxy linkage while maintaining high yields and purity standards.

The historical significance of this compound is closely tied to the evolution of medicinal chemistry approaches that emphasized the systematic modification of aromatic scaffolds. During the late 20th and early 21st centuries, researchers recognized that the specific positioning of methyl groups on phenoxy substituents could dramatically influence molecular interactions with biological targets. This recognition led to increased interest in compounds like this compound as both synthetic targets and pharmacological tools. The compound's development coincided with advances in analytical chemistry that enabled precise characterization of complex aromatic systems, facilitating more sophisticated structure-activity relationship studies.

Documentation of the compound's synthesis and characterization reflects the methodical approach that characterizes modern organic chemistry research. The establishment of reliable synthetic protocols using nucleophilic aromatic substitution reactions, followed by reduction procedures, demonstrated the maturity of organic synthetic methodology by the early 2000s. These developments positioned this compound as an accessible target for researchers investigating aromatic amine chemistry. The compound's incorporation into chemical databases and commercial catalogs marked its transition from a research curiosity to a widely recognized chemical entity with established applications in synthetic chemistry.

Significance in Organic Chemistry

The significance of this compound in organic chemistry extends far beyond its role as a single molecular entity, encompassing its contributions to our understanding of aromatic substitution patterns, electronic effects, and synthetic methodology. The compound serves as an exemplary model for investigating the influence of meta-substitution on aromatic systems, particularly in contexts where electron-donating methyl groups interact with electron-withdrawing phenoxy linkages. This structural arrangement provides chemists with insights into the subtle electronic perturbations that govern reactivity patterns in complex aromatic molecules.

From a synthetic perspective, this compound has proven instrumental in advancing methodologies for constructing phenoxy-linked aromatic systems. The successful synthesis of this compound requires careful orchestration of multiple chemical transformations, including nucleophilic aromatic substitution and selective reduction processes. These synthetic challenges have driven innovations in reaction conditions, catalyst development, and protecting group strategies that benefit the broader organic chemistry community. The compound's synthesis has been achieved through multiple pathways, demonstrating the versatility of modern synthetic organic chemistry and providing researchers with options for accessing similar molecular architectures.

The molecular structure of this compound offers unique opportunities for investigating structure-property relationships in aromatic amines. The compound's specific substitution pattern creates distinct electronic environments that influence its chemical behavior, making it valuable for fundamental studies of aromatic reactivity. Computational chemistry investigations have utilized this compound as a model system for understanding the interplay between steric and electronic effects in substituted aromatic amines, contributing to theoretical frameworks that guide the design of new molecules with desired properties.

Property Value Reference
Molecular Formula C₁₄H₁₅NO
Molecular Weight 213.28 g/mol
Chemical Abstracts Service Number 864263-07-0
Molecular Descriptor Language Number MFCD07365253
Canonical Simplified Molecular-Input Line-Entry System NCc1ccc(cc1)Oc1cccc(c1)C

Position in Aromatic Amine Research

This compound occupies a distinctive position within the broader landscape of aromatic amine research, serving both as a representative member of the phenoxy-substituted benzylamine family and as a unique molecular architecture that bridges multiple areas of chemical investigation. The compound's structural features place it at the intersection of several important research domains, including studies of aromatic amine metabolism, investigations of phenoxy group effects on biological activity, and explorations of substituted benzylamine chemistry. This multifaceted relevance has established the compound as a valuable reference point for researchers seeking to understand the complex relationships between molecular structure and chemical behavior in aromatic amine systems.

The compound's significance in aromatic amine research is particularly evident in studies examining the influence of phenoxy substitution on amine reactivity and biological interactions. Research has demonstrated that the introduction of phenoxy groups onto aromatic amine frameworks can dramatically alter their pharmacological profiles, with the specific positioning and substitution pattern of these groups playing crucial roles in determining biological activity. This compound provides researchers with a well-characterized example of how meta-methyl substitution on phenoxy groups influences overall molecular properties, contributing to systematic structure-activity relationship databases that inform drug design efforts.

Contemporary research involving this compound has expanded to encompass sophisticated analytical and computational approaches that leverage the compound's well-defined structure for methodological development. High-resolution spectroscopic studies have utilized this compound as a model system for developing new techniques for characterizing aromatic amine structures, while computational chemistry investigations have employed it as a benchmark for validating theoretical methods used to predict aromatic amine properties. These applications demonstrate how individual compounds can contribute to broader advances in chemical methodology and understanding.

The compound's role in advancing synthetic methodology represents another crucial aspect of its position in aromatic amine research. The synthetic pathways developed for accessing this compound have provided templates for constructing related aromatic amine structures, with researchers adapting and modifying these approaches to access diverse molecular targets. The optimization of reaction conditions for this compound's synthesis has yielded insights into the factors governing selectivity and efficiency in aromatic amine formation, contributing to the development of more general synthetic strategies for this important class of molecules.

Research Application Methodology Key Findings Reference
Synthetic Methodology Development Lithium Aluminum Hydride Reduction 92% yield from benzonitrile precursor
Structural Characterization Multiple Analytical Techniques Complete spectroscopic profile established
Commercial Availability Chemical Supply Chain Analysis Available from multiple suppliers globally
Molecular Property Database Computational Chemistry Complete molecular descriptor profile

Properties

IUPAC Name

[4-(3-methylphenoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11-3-2-4-14(9-11)16-13-7-5-12(10-15)6-8-13/h2-9H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTHKXNDILXRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599150
Record name 1-[4-(3-Methylphenoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864263-07-0
Record name 1-[4-(3-Methylphenoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Overview

The most direct and commonly reported synthetic route to this compound involves the reduction of the corresponding nitrile, 4-(3-methylphenoxy)benzonitrile, using lithium aluminium hydride (LiAlH4) as the reducing agent.

Reaction Conditions and Procedure

  • Starting Material: 4-(3-methylphenoxy)benzonitrile
  • Reducing Agent: Lithium aluminium hydride (LiAlH4), typically 3 equivalents
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: Initial addition at 0°C, then stirred at room temperature for 16 hours
  • Workup: Quenching with water and aqueous sodium hydroxide solution at 0°C, followed by filtration and solvent removal under reduced pressure
  • Yield: Approximately 92%

Mechanism

LiAlH4 reduces the nitrile group (-C≡N) to the primary amine (-CH2NH2) through hydride transfer steps, passing through an imine intermediate. The phenoxy substituent remains intact under these conditions.

Notes

  • The reaction requires careful quenching due to the reactivity of LiAlH4 with water.
  • The product is typically obtained as a pale yellow oil.
  • Purification involves filtration through Celite and extraction with dichloromethane or ethyl acetate.

Reference Data Table

Parameter Details
Starting Material 4-(3-methylphenoxy)benzonitrile
Reducing Agent LiAlH4 (3 equiv)
Solvent THF
Temperature 0°C to room temperature
Reaction Time 16 hours
Workup H2O, NaOH aqueous solution
Yield 92%
Product State Pale yellow oil

Source: Experimental procedures adapted from Torregrosa et al., Bioorganic and Medicinal Chemistry, 2015

Etherification Followed by Amination Route

Method Overview

An alternative synthetic approach involves the formation of the 3-methylphenoxy-substituted benzylamine via etherification of 3-methylphenol with a halogenated benzyl intermediate, followed by nucleophilic substitution with ammonia or amines.

Stepwise Procedure

  • Etherification:

    • React 3-methylphenol with 4-(chloromethyl)benzene or benzyl chloride derivative under basic conditions (e.g., sodium hydroxide or potassium carbonate).
    • This forms 4-(3-methylphenoxy)benzyl chloride.
  • Amination:

    • The benzyl chloride intermediate is treated with ammonia or a primary amine to substitute the chloride with an amine group, yielding the free base this compound.
  • Salt Formation (Optional):

    • The free amine can be converted to its hydrochloride salt by treatment with hydrochloric acid for improved stability and handling.

Reaction Conditions

  • Etherification typically occurs in polar aprotic solvents like dimethylformamide (DMF) or acetone at elevated temperatures (60–80°C).
  • Amination is performed under pressure or reflux conditions to drive substitution.
  • Purification involves recrystallization or chromatography.

Advantages and Considerations

  • This method allows for modular synthesis by varying the phenol or benzyl halide components.
  • It may be preferred when nitrile precursors are unavailable or when selective substitution is required.
  • The reaction requires careful control of conditions to avoid side reactions such as elimination or over-alkylation.

Industrial and Patent-Reported Synthetic Routes

Patent Insights

  • Patents such as JPH08291116A describe the production of 4-(4-alkylphenoxy)benzylamines via etherification and subsequent reduction or amination steps, which are analogous to the preparation of this compound.
  • Industrial methods optimize reaction parameters for scale-up, including solvent choice, temperature control, and continuous flow setups to maximize yield and purity.

Key Parameters for Scale-Up

Parameter Typical Industrial Conditions
Reaction Temperature 60–160°C depending on step
Solvents Toluene, THF, or ethanol
Catalysts/Additives May include phase transfer catalysts or metal catalysts for etherification
Purification Crystallization, solvent extraction, and distillation

Analytical and Research Findings Related to Preparation

Structural Confirmation

  • NMR Spectroscopy: Proton and carbon NMR confirm the presence of methyl, phenoxy, and amine groups.
  • Mass Spectrometry: Confirms molecular weight (213.27 g/mol for free base).
  • Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection ensures >95% purity.

Yield and Reaction Efficiency

  • Reduction of nitriles with LiAlH4 consistently gives high yields (~90%+).
  • Etherification and amination routes may show variable yields (60–85%) depending on reaction conditions and reagent purity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
LiAlH4 Reduction of Nitrile 4-(3-methylphenoxy)benzonitrile LiAlH4, THF, 0°C to RT, 16 h ~92 Direct, high yield, sensitive workup
Etherification + Amination 3-methylphenol + benzyl chloride Base (NaOH), DMF, 60–80°C; then NH3 or amine 60–85 Modular, scalable, requires careful control
Patent-Optimized Industrial Various alkylphenols and benzyl halides Elevated temps, solvents like toluene or THF Variable Designed for scale-up and purity

This comprehensive analysis of preparation methods for this compound highlights the primary synthetic strategies, reaction conditions, and practical considerations. The reduction of nitriles with lithium aluminium hydride remains the most straightforward and high-yielding laboratory method, while etherification followed by amination offers versatility for derivative synthesis and industrial scalability.

Chemical Reactions Analysis

1-[4-(3-Methylphenoxy)phenyl]methanamine undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(3-Methylphenoxy)phenyl]methanamine is utilized in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in proteomics research to study protein interactions and functions.

    Medicine: Research involving this compound includes exploring its potential therapeutic effects and its role in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(3-Methylphenoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of the research .

Comparison with Similar Compounds

Key Observations :

  • Bulky Substituents (e.g., tert-butyl in ): Lower melting points (oil formation) due to hindered crystallization.
  • Aromatic Ethers (e.g., phenoxy groups in ): Enhance resistance to enzymatic degradation, favoring pharmaceutical applications.

Physicochemical Properties

Melting Points and Solubility

  • N-(4-(Trifluoromethyl)benzylidene)-1-(4-(trifluoromethyl)phenyl)methanamine : Oil at room temperature due to bulky CF₃ groups .
  • (2,4,6-Trimethoxyphenyl)methanamine : Solid (hazard data reported); methoxy groups increase hydrophilicity but pose safety risks (H302, H315 hazards) .

Spectroscopic Data

  • ¹H NMR Shifts :
    • Para-substituted tert-butyl groups (e.g., in ) cause upfield shifts (δ 1.25 ppm for CH₃).
    • Trifluoromethyl groups (e.g., in ) result in distinct ¹⁹F NMR signals (δ -60 to -70 ppm).

Biological Activity

1-[4-(3-Methylphenoxy)phenyl]methanamine is an organic compound characterized by its unique aromatic structure, which includes a methanamine group attached to a phenyl ring further substituted with a 3-methylphenoxy group. Its molecular formula is C14H15NO, and it has a molecular weight of 213.28 g/mol. This compound has garnered attention for its potential biological activities, including antiviral, anticancer, and neuroprotective properties.

The synthesis of this compound can be achieved through various methods, primarily involving the reaction of 4-(3-methylphenoxy)benzaldehyde with ammonia or an amine derivative under controlled conditions. The presence of the primary amine functional group enhances its reactivity and potential biological activity.

Anticancer Properties

Recent studies have highlighted the compound's significant anticancer properties. In vitro assays have demonstrated that this compound exhibits potent antiproliferative effects against several cancer cell lines. For example, it showed a high percentage inhibition in T-47D breast cancer cells and SK-MEL-5 melanoma cells, with inhibition rates exceeding 80% .

Cell Line % Inhibition
T-47D (Breast Cancer)90.47%
SK-MEL-5 (Melanoma)84.32%
MDA-MB-468 (Breast Cancer)84.83%

This compound's mechanism of action appears to involve the modulation of cell signaling pathways, influencing gene expression related to cell proliferation and survival.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. It is believed to interact with neurotransmitter systems, potentially acting as an inhibitor of enzymes involved in neurotransmitter synthesis. This action may help mitigate conditions such as depression and anxiety by stabilizing neurotransmitter levels in the brain.

The biological activity of this compound is largely attributed to its ability to bind to specific biomolecules, including enzymes and receptors. Its interaction with these targets can lead to either inhibition or activation of various cellular pathways:

  • Enzyme Interaction : The compound may inhibit enzymes involved in neurotransmitter metabolism, thereby affecting overall neurotransmitter availability.
  • Gene Expression Modulation : It can influence transcription factors that regulate gene expression associated with cellular growth and apoptosis.

Dosage and Toxicity

Research indicates that the effects of this compound are dose-dependent. At lower doses, it exhibits therapeutic effects without significant toxicity; however, higher doses may lead to adverse effects such as neurotoxicity or hepatotoxicity.

Dosage Range Effect
LowTherapeutic effects
HighNeurotoxicity, hepatotoxicity

Case Studies

In a study examining the compound's effects on animal models, it was found that sustained administration led to prolonged modulation of gene expression related to neuroprotection and anticancer activity. Long-term exposure studies indicated that while initial therapeutic effects were observed, careful monitoring for toxicity was necessary at elevated doses .

Q & A

Basic Question | Experimental Safety

  • Methodological Answer :
    • Personal Protective Equipment (PPE) : Use chemically resistant gloves (nitrile or neoprene), safety goggles, and lab coats. For respiratory protection, employ P95 respirators for minor exposures .
    • Ventilation : Work in a fume hood to minimize inhalation risks, as the compound may cause respiratory irritation (H335) .
    • Emergency Measures : In case of skin contact, rinse with water for 15 minutes; for eye exposure, flush with saline solution for 15 minutes and seek medical attention .
    • Storage : Store in airtight containers at 2–8°C in a dry, ventilated area to prevent degradation .

What synthetic routes are available for this compound, and how can reaction conditions be optimized?

Basic Question | Synthesis Optimization

  • Methodological Answer :
    • Nucleophilic Substitution : React 4-(3-methylphenoxy)benzyl chloride with ammonia in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80–100°C for 6–12 hours .
    • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product.
    • Yield Optimization : Monitor reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane). Increase ammonia stoichiometry (1.5–2.0 eq.) to reduce side products .

How can researchers resolve discrepancies in reported hazard classifications for this compound across different safety data sheets?

Advanced Question | Data Contradiction Analysis

  • Methodological Answer :
    • Source Evaluation : Compare SDS from academic vendors (e.g., Combi-Blocks vs. Indagoo ). Note differences in GHS classifications (e.g., H302 vs. no hazards reported).
    • Experimental Validation : Conduct acute toxicity assays (e.g., OECD 423 for oral toxicity) to verify LD₅₀ values. Cross-reference with PubChem data .
    • Contextual Factors : Consider purity variations (e.g., ≤100% in vs. ≥98% in ), which may affect toxicity profiles.

What computational methods are suitable for predicting the pharmacological activity of this compound?

Advanced Question | Computational Modeling

  • Methodological Answer :
    • Molecular Docking : Use AutoDock Vina to simulate binding affinity with target receptors (e.g., serotonin or dopamine receptors). Validate with crystal structures from the PDB .
    • QSAR Modeling : Apply Random Forest or SVM algorithms to correlate structural descriptors (logP, polar surface area) with bioactivity data from ChEMBL .
    • ADMET Prediction : Utilize SwissADME or ADMETLab 2.0 to estimate permeability, toxicity, and metabolic stability .

What analytical techniques are recommended for characterizing the purity and structure of this compound?

Basic Question | Analytical Chemistry

  • Methodological Answer :
    • Chromatography : HPLC (C18 column, 70:30 acetonitrile/water, λmax = 255 nm) to assess purity ≥98% .
    • Spectroscopy :
  • NMR : ¹H NMR (DMSO-d6, δ 7.2–6.8 ppm for aromatic protons; δ 3.7 ppm for methoxy groups).
  • FT-IR : Confirm amine (-NH₂) stretch at ~3350 cm⁻¹ and ether (C-O-C) at ~1250 cm⁻¹ .
    • Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ at m/z 228.1 .

How can the compound's role as a ligand in coordination chemistry be experimentally validated?

Advanced Question | Coordination Chemistry

  • Methodological Answer :
    • Synthesis of Complexes : React with transition metals (e.g., Cu(II) or Pd(II) salts) in ethanol at 60°C. Monitor color changes indicative of complex formation .
    • Characterization :
  • UV-Vis Spectroscopy : Detect d-d transitions (e.g., Cu(II) complexes at 600–800 nm).
  • X-ray Crystallography : Resolve crystal structures to confirm binding geometry .
    • Stability Tests : Perform thermogravimetric analysis (TGA) to assess thermal stability of complexes.

What are the key considerations for storing this compound to ensure long-term stability?

Basic Question | Stability Management

  • Methodological Answer :
    • Temperature : Store at –20°C in amber vials to prevent photodegradation .
    • Moisture Control : Use desiccants (silica gel) in storage containers to avoid hydrolysis.
    • Container Material : Prefer glass over plastic to minimize leaching of contaminants .

How to design a study investigating the structure-activity relationships (SAR) of derivatives of this compound?

Advanced Question | Medicinal Chemistry

  • Methodological Answer :
    • Derivatization : Synthesize analogs with substituents on the phenyl ring (e.g., –NO₂, –CF₃) or modify the methanamine group .
    • Biological Assays : Test against target enzymes (e.g., monoamine oxidases) using fluorometric assays. Compare IC₅₀ values .
    • Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters with activity .

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